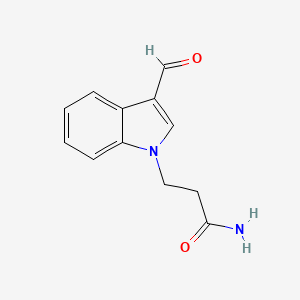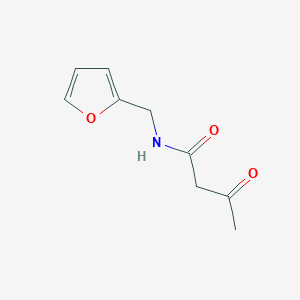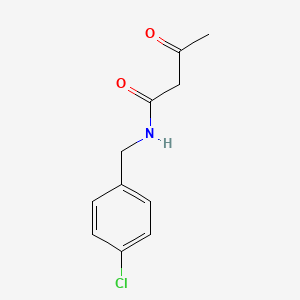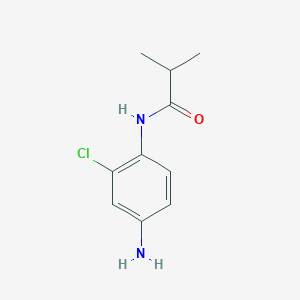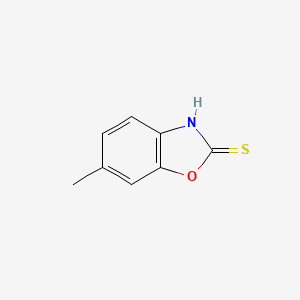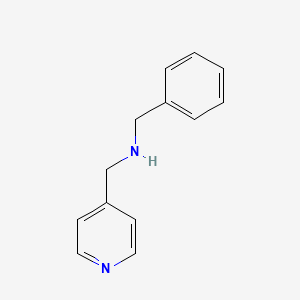![molecular formula C15H12BrN3OS B1331935 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 346597-22-6](/img/structure/B1331935.png)
5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
説明
The compound "5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties. These compounds are known for their potential use in medicine, pharmacy, agriculture, and material science. The triazole ring system, in particular, is a versatile scaffold for the development of new drugs and other functional materials due to its ability to engage in various chemical reactions and its stability .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or dithiocarbazinate with hydrazine hydrate or other suitable reagents. For instance, the synthesis of a basic triazole nucleus can be achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with aldehydes to form Schiff bases . Similarly, S-alkylation reactions are commonly employed to introduce various substituents into the triazole ring, as seen in the synthesis of S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiols . These methods highlight the versatility of triazole chemistry in generating a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using spectral techniques such as NMR spectroscopy and elemental analysis. Quantum chemical calculations, including density functional theory (DFT), can be used to predict the molecular geometry, vibrational frequencies, and NMR chemical shift values, which are then compared with experimental data to confirm the structure of the synthesized compounds . The molecular electrostatic potentials and frontier molecular orbitals of these compounds can also be analyzed to gain insights into their reactivity and interaction with biological targets .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization, to yield a diverse set of compounds with different substituents and ring systems. For example, the alkylation of triazole-thiols with bromoalkanes or other halogen-containing compounds can lead to the formation of new S-derivatives with potential antibacterial activity . The reactivity of the triazole ring allows for the introduction of different pharmacophores, which can significantly alter the biological activity of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application in various fields. These properties can be studied using classical organic synthesis methods and a combination of physical-chemical analysis techniques . The prediction of pharmacological activity using computer programs like PASS can also provide valuable information on the potential uses of these compounds in drug development .
科学的研究の応用
Synthesis and Evaluation in Various Domains
- 1,2,4-triazoles, including compounds like 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their urease and anti-proliferative activities. A study detailed the synthesis of a related triazole compound and its significant inhibition of urease, an enzyme that catalyzes the hydrolysis of urea. Molecular docking studies supported these findings. The anti-proliferative activity of these compounds was also promising, making them candidates for further investigation in medicinal chemistry (Ali et al., 2022).
Role in Corrosion Inhibition
- Triazole derivatives have been studied for their potential as corrosion inhibitors. A study on benzimidazole derivatives, which are structurally related to triazoles, demonstrated their efficacy in protecting mild steel from corrosion in hydrochloric acid solution. This research could be relevant for similar triazole compounds, suggesting potential applications in material sciences and engineering (Yadav et al., 2013).
DNA Methylation Inhibitors
- Functionalization of triazole-thiols, including compounds structurally similar to 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, has been explored for their impact on DNA methylation, a critical process in genetic regulation and cancer development. Such compounds have shown potential as novel DNA methylation inhibitors, highlighting their significance in cancer research and therapy (Hakobyan et al., 2017).
Antimicrobial and Antiviral Activities
- Triazole derivatives have exhibited notable antimicrobial and antiviral activities. Research involving triazole thioglycoside derivatives showed promising results against various pathogens, indicating their potential use in developing new antimicrobial and antiviral agents. This research is significant for pharmaceutical and medical applications, where new treatments for infections are continuously sought (El‐Sayed et al., 2013).
Veterinary Medicine Applications
- In veterinary medicine, 1,2,4-triazole derivatives have been investigated for their effects on blood morphology and biochemical indicators in animals. A study on animal health revealed positive clinical changes when using a drug with two active compounds, including a triazole derivative. This indicates the potential of such compounds in veterinary pharmacology (Ohloblina et al., 2022).
Anti-inflammatory Applications
- Triazole derivatives, similar in structure to 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, have shown anti-inflammatory properties. A study on S-alkylated triazole-thiols revealed their potential in treating inflammatory conditions, which could have significant implications in developing new anti-inflammatory drugs (Labanauskas et al., 2004).
将来の方向性
Triazole compounds have been the focus of many research studies due to their versatile biological activities . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
特性
IUPAC Name |
3-[(3-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c16-11-5-4-8-13(9-11)20-10-14-17-18-15(21)19(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXDZJLIAVWZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146217 | |
| Record name | 5-[(3-Bromophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
346597-22-6 | |
| Record name | 5-[(3-Bromophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346597-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Bromophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





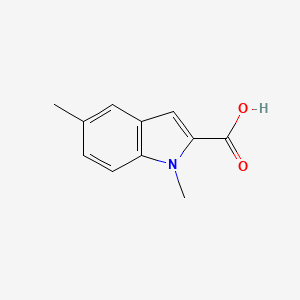
![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)
